molecular formula C16H19N3O9S B1141002 磺胺甲恶唑 N1-葡糖苷酸盐 CAS No. 14365-52-7

磺胺甲恶唑 N1-葡糖苷酸盐

货号 B1141002
CAS 编号: 14365-52-7
分子量: 429.4 g/mol
InChI 键: BLFOMTRQSZIMKK-SBJFKYEJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfamethoxazole N1-glucuronide (SMX-N1G) is a metabolite of sulfamethoxazole (SMX), a widely used sulfonamide antibiotic. It is formed when SMX is metabolized by the liver and is excreted in the urine. SMX-N1G is a major component of urine and can be used to identify and quantify SMX in patients. As a metabolite of SMX, SMX-N1G has unique biochemical and physiological effects that are important for its application in scientific research.

科学研究应用

  1. 河流沉积物中的生物降解潜力:Radke 等人(2009 年)研究了河流沉积物对磺胺甲恶唑及其代谢产物(包括 SMX-N1-葡糖苷酸盐)的生物降解潜力。他们发现这些化合物通过生物降解从水沉积物系统中有效去除,突出了河流沉积物降解磺胺类抗生素的能力以及人类代谢产物在环境条件下重新转化为母体 SMX 的潜力 (Radke 等人,2009 年)

  2. 人类药代动力学:Vree 等人(1995 年)评估了磺胺甲恶唑(包括其 N1-葡糖苷酸盐共轭物)在人体志愿者中的药代动力学。他们报告了代谢产物在血浆和尿液中的存在,提供了对药物及其代谢产物吸收、代谢和排泄的见解 (Vree 等人,1995 年)

  3. 研究目的的标记:Heinkele 和 Mürdter(2007 年)合成了磺胺甲恶唑-N1-葡糖苷酸盐和其他代谢产物的 [2H3]-标记版本用于研究目的,展示了一种可用于药代动力学和代谢研究中标记化合物的方法 (Heinkele & Mürdter,2007 年)

  4. 人类代谢产物的裂解:Bonvin 等人(2013 年)研究了磺胺甲恶唑的人类代谢产物(包括 SMX-N1-葡糖苷酸盐)的直接裂解。他们发现除了 SMX-N1-葡糖苷酸盐外,这些代谢产物比 SMX 更光稳定,表明它们可能在环境中持续存在并可能重新转化为母体化合物 (Bonvin 等人,2013 年)

  5. 在人血浆和尿液中鉴定:Vree 等人(1994 年)从人血浆和尿液中分离并鉴定了磺胺甲恶唑-N1-葡糖苷酸盐,为该药物及其代谢产物的临床和药理学研究提供了必要的信息 (Vree 等人,1994 年)

  6. 光电催化水处理:Peleyeju 等人(2017 年)研究了使用 TiO2-剥离石墨电极对磺胺甲恶唑的光电催化降解,这种方法有可能用于修复被磺胺甲恶唑及其代谢产物等药物污染的水 (Peleyeju 等人,2017 年)

作用机制

Target of Action

Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The action of Sulfamethoxazole N1-Glucuronide involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including Sulfamethoxazole N1-Glucuronide . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .

Result of Action

The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of Sulfamethoxazole N1-Glucuronide can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .

生化分析

Biochemical Properties

Sulfamethoxazole N1-Glucuronide plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. The compound is formed by the action of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to sulfamethoxazole. This interaction reduces the protein binding of sulfamethoxazole, thereby increasing its solubility and facilitating its excretion . Additionally, Sulfamethoxazole N1-Glucuronide interacts with transport proteins in the liver and kidneys, aiding in its transport and elimination from the body.

Cellular Effects

Sulfamethoxazole N1-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s increased solubility allows for more efficient excretion, reducing the potential for cellular toxicity. In hepatocytes, Sulfamethoxazole N1-Glucuronide is actively transported into bile for excretion, minimizing its accumulation and potential adverse effects on liver cells . Furthermore, the compound’s presence in renal cells facilitates its elimination through urine, reducing the risk of nephrotoxicity.

Molecular Mechanism

The molecular mechanism of Sulfamethoxazole N1-Glucuronide involves its formation through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver, where sulfamethoxazole is conjugated with glucuronic acid to form Sulfamethoxazole N1-Glucuronide . The resulting compound exhibits reduced protein binding, enhancing its solubility and excretion. Additionally, Sulfamethoxazole N1-Glucuronide may interact with other biomolecules, such as transport proteins, to facilitate its transport and elimination from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfamethoxazole N1-Glucuronide change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, allowing for consistent excretion over time. Prolonged exposure to Sulfamethoxazole N1-Glucuronide may lead to its gradual degradation, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for maintaining its therapeutic effects and minimizing adverse reactions.

Dosage Effects in Animal Models

The effects of Sulfamethoxazole N1-Glucuronide vary with different dosages in animal models. At therapeutic doses, the compound is efficiently excreted, minimizing the risk of toxicity. At higher doses, Sulfamethoxazole N1-Glucuronide may accumulate in tissues, leading to potential adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s excretion capacity is exceeded, resulting in increased toxicity. Careful dosage management is essential to ensure the compound’s safety and efficacy.

Metabolic Pathways

Sulfamethoxazole N1-Glucuronide is involved in several metabolic pathways, primarily through its formation via glucuronidation. The compound interacts with UDP-glucuronosyltransferase enzymes, which catalyze the conjugation of glucuronic acid to sulfamethoxazole . This reaction enhances the solubility and excretion of the parent compound. Additionally, Sulfamethoxazole N1-Glucuronide may influence metabolic flux and metabolite levels, contributing to the overall pharmacokinetic profile of sulfamethoxazole.

Transport and Distribution

The transport and distribution of Sulfamethoxazole N1-Glucuronide within cells and tissues are facilitated by various transport proteins. In the liver, the compound is actively transported into bile for excretion, while in the kidneys, it is transported into urine for elimination . These transport processes are crucial for maintaining the compound’s solubility and preventing its accumulation in tissues. Additionally, Sulfamethoxazole N1-Glucuronide’s interactions with binding proteins may influence its localization and accumulation within specific tissues.

Subcellular Localization

Sulfamethoxazole N1-Glucuronide’s subcellular localization is primarily determined by its interactions with transport proteins and binding proteins. The compound is directed to specific compartments or organelles, such as the liver and kidneys, where it undergoes excretion . Post-translational modifications, such as glucuronidation, play a crucial role in directing Sulfamethoxazole N1-Glucuronide to its target sites. These localization processes are essential for maintaining the compound’s activity and function within the body.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfamethoxazole N1-Glucuronide involves the glucuronidation of Sulfamethoxazole, which is a common method for drug metabolism and elimination in the body. Glucuronidation involves the addition of a glucuronic acid molecule to the drug molecule, which increases its water solubility and facilitates its excretion from the body.", "Starting Materials": ["Sulfamethoxazole", "Glucuronic acid", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Dissolve Sulfamethoxazole in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 3: Add glucuronic acid to the solution and stir for several hours at room temperature.", "Step 4: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 5: Extract the Sulfamethoxazole N1-Glucuronide with a suitable organic solvent, such as ethyl acetate or chloroform.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS 编号

14365-52-7

分子式

C16H19N3O9S

分子量

429.4 g/mol

IUPAC 名称

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1

InChI 键

BLFOMTRQSZIMKK-SBJFKYEJSA-N

手性 SMILES

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

规范 SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

同义词

1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  Sulfamethoxazole N1-Glucuronide;  Sulfisomezole N1-Glucuronide;  Glucu-SFM; 

产品来源

United States

Q & A

Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?

A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite Sulfamethoxazole N1-Glucuronide, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。